Octahydro-1H-inden-1-amine

Description

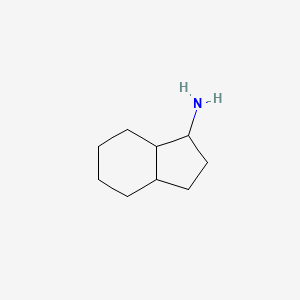

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17N |

|---|---|

Molecular Weight |

139.24 g/mol |

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-amine |

InChI |

InChI=1S/C9H17N/c10-9-6-5-7-3-1-2-4-8(7)9/h7-9H,1-6,10H2 |

InChI Key |

KIBSPXZZOYMHDY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)CCC2N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Octahydro 1h Inden 1 Amine and Its Derivatives

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a powerful and widely employed method for the synthesis of saturated carbocycles like the octahydro-1H-indene system. smolecule.com This approach typically involves the reduction of an unsaturated precursor, such as an indene (B144670) or indanone derivative, using hydrogen gas in the presence of a metal catalyst. The choice of catalyst, substrate, and reaction conditions is crucial for achieving high yields and controlling the stereochemistry of the final product.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Inden-1-one Oximes and Related Imines

The asymmetric hydrogenation of C=N double bonds in precursors like inden-1-one oximes and related imines represents a highly efficient pathway to chiral amines. nih.gov Transition metal complexes, particularly those of iridium, rhodium, and palladium, featuring chiral ligands are instrumental in achieving high enantioselectivity. acs.orggoogle.com

The hydrogenation of oximes to produce the corresponding hydroxylamines can be challenging due to the potential for over-reduction and cleavage of the N-O bond, leading to the undesired primary amine. nih.gov However, recent advancements have demonstrated that iridium catalysts bearing chiral cyclopentadienyl (B1206354) ligands can effectively catalyze the asymmetric hydrogenation of oximes to hydroxylamines with high stereoselectivity. nih.gov Density Functional Theory (DFT) studies have elucidated the mechanism, suggesting that a hydride transfer step is chirality-determining. nih.gov

Similarly, the palladium-catalyzed asymmetric hydrogenation of N-tosylimines has shown excellent results, even for sterically hindered substrates, achieving high enantiomeric excesses (up to 99% ee) and catalytic activities. researchgate.net The development of novel chiral phosphine (B1218219) and phosphite (B83602) ligands has been a key driver of progress in this area, enabling the synthesis of a wide array of chiral amines. google.com

Table 1: Examples of Catalytic Asymmetric Hydrogenation for Chiral Amine Synthesis

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Chiral amines | Up to 90% | acs.org |

| Pd(OAc)2 / Chiral Ligand | Sterically hindered N-tosylimines | Chiral amines | Up to 99% | researchgate.net |

| Chiral Nickel Complex | Oximes | Chiral hydroxylamines | Up to 99% | researchgate.net |

| Rh-DIPAMP | Dehydroamino acid | L-DOPA | 94% | google.com |

This table provides illustrative examples and is not exhaustive.

Diastereoselective Hydrogenation Strategies

Diastereoselective hydrogenation provides another avenue for controlling the stereochemistry of octahydro-1H-inden-1-amine and its derivatives. This strategy often involves the use of a chiral auxiliary covalently attached to the substrate molecule. ethz.ch The auxiliary directs the hydrogen addition to one face of the molecule, leading to the preferential formation of one diastereomer.

A common approach involves the condensation of a ketone, such as an indanone derivative, with a chiral amine, like (R)- or (S)-1-phenylethylamine, to form a chiral imine. ethz.ch Subsequent hydrogenation of this imine over a heterogeneous catalyst, such as palladium on carbon (Pd/C), can proceed with high diastereoselectivity. ethz.ch The chiral auxiliary can then be removed, typically by hydrogenolysis, to yield the desired chiral primary amine. ethz.ch The success of this method relies on the effective transfer of stereochemical information from the auxiliary to the newly formed stereocenter.

The hydrogenation of enamines derived from β-ketoesters and chiral amides, for instance, has been shown to proceed with very high diastereoselectivities (up to 200:1) using heterogeneous catalysts like platinum oxide (PtO2). nih.gov The geometric purity of the enamine precursor is critical for achieving such high levels of selectivity. nih.gov

Cyclization Reactions in Octahydro-1H-indene Scaffold Formation

Cyclization reactions are fundamental to constructing the bicyclic octahydro-1H-indene framework. These methods involve the formation of one or more rings from an acyclic or partially cyclic precursor and can be mediated by various reagents and catalysts.

Intramolecular Carbene Insertion Reactions

Intramolecular carbene insertion into C-H bonds is a powerful tool for the synthesis of cyclic compounds, including the indane and indene skeletons. escholarship.orgmetu.edu.tr This methodology often involves the generation of a reactive carbene species from a suitable precursor, such as a diazo compound, which then undergoes an intramolecular reaction to form a new carbon-carbon bond. nih.gov

Rhodium(II) and cobalt(II) complexes are effective catalysts for these transformations. escholarship.orgnih.gov For instance, cobalt(III)-carbene radicals, generated from the activation of o-cinnamyl N-tosylhydrazones, can undergo a radical ring-closure to produce functionalized 1H-indenes. nih.govresearchgate.net This process represents a formal intramolecular carbene insertion into a vinylic C(sp²)-H bond. nih.gov Computational studies have supported a stepwise mechanism involving the formation of a Co(III)-carbene radical, followed by radical cyclization. nih.gov

Table 2: Catalysts for Carbene Insertion in Indene/Indane Synthesis

| Catalyst | Precursor | Product | Reference |

| [Co(II)(MeTAA)] | o-cinnamyl N-tosylhydrazones | 1H-indenes | nih.gov |

| Rh₂(S-PTAD)₄ | Diazo compounds | Indanes and Indolines | escholarship.org |

This table highlights selected catalysts and is not a comprehensive list.

Vinyl Radical Cyclization Pathways

Vinyl radical cyclizations offer a versatile method for constructing five- and six-membered rings. thieme-connect.de These reactions typically involve the generation of a radical species that subsequently adds to a tethered double or triple bond in an intramolecular fashion. Transition metals are often employed to mediate these radical cyclization reactions. thieme-connect.de

An efficient cobalt-catalyzed, indium-mediated difunctionalization of iodoalkyl-tethered unactivated alkenes has been developed. rsc.org This sequence involves a cyclization followed by a cross-coupling reaction and can be used to synthesize a variety of cyclic compounds, including the octahydro-1H-indene core. rsc.org

Palladium-Mediated Cyclization Techniques

Palladium-catalyzed reactions are widely used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. smolecule.comsci-hub.se Palladium-mediated cyclization techniques have been successfully applied to the synthesis of the indene and related fused-ring systems. researchgate.net

For example, a palladium-catalyzed domino radical cyclization and C-H amination of 1,7-enynes has been developed to construct N-containing fused quinolin-2(1H)-one scaffolds, demonstrating the power of palladium catalysis in complex molecule synthesis. rsc.org While this specific example leads to a different heterocyclic system, the underlying principles of palladium-catalyzed cyclization are applicable to the formation of the octahydro-1H-indene framework from appropriately designed precursors.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool for the synthesis of complex molecules by offering more atom- and step-economical routes compared to traditional methods that often require pre-functionalized starting materials.

Rhodium(I)-catalyzed C-H activation has become a prominent strategy for the enantioselective synthesis of complex cyclic amines. snnu.edu.cnnih.gov These reactions often employ chiral ligands to induce asymmetry. While direct examples for this compound are not prevalent in the literature, the principles can be extrapolated from studies on analogous systems, such as ferrocene (B1249389) derivatives. nih.govnih.gov For instance, the combination of a rhodium(I) precatalyst with a chiral phosphonite or phosphoramidite (B1245037) ligand has enabled the highly enantioselective C-H arylation of ferrocene derivatives. nih.govnih.gov

In a typical catalytic cycle, the rhodium(I) catalyst, coordinated to a chiral ligand, directs the C-H activation at a specific position. The resulting rhodacycle intermediate then reacts with a coupling partner, such as an aryl halide, to form the C-C bond, followed by reductive elimination to release the product and regenerate the active catalyst. The choice of the chiral ligand is crucial for achieving high enantioselectivity. rsc.org

Table 1: Examples of Rhodium(I)-Catalyzed Enantioselective C-H Functionalization

| Catalyst System | Substrate Type | Coupling Partner | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| [Rh(C₂H₄)₂Cl]₂ / Chiral Phosphoramidite | Ferroceneformaldehydes | Aryl Halides | Up to >99% | nih.gov |

| [Rh(C₂H₄)₂Cl]₂ / TADDOL-based Phosphonite | Ferrocenyl Thioketones | Aryl Iodides | Up to 99% | nih.gov |

This table presents data from analogous systems to illustrate the potential of the methodology.

Intramolecular C(sp³)-H amination provides a direct route to N-heterocycles by forming a C-N bond from an existing C-H bond within the same molecule. rsc.orgescholarship.org This strategy avoids the need for pre-functionalized amine precursors. rsc.org Various transition metal catalysts, including those based on iron, are effective for this transformation. rsc.org

The reaction typically involves the generation of a reactive nitrogen species, such as a nitrene or a metal-imido intermediate, which then undergoes an intramolecular C-H insertion. For example, iron-catalyzed intramolecular C(sp³)–H amination of alkyl azides proceeds via an iron–alkylnitrene intermediate to afford various N-heterocycles. rsc.org The challenge in these reactions is to control the regioselectivity and to prevent side reactions like 1,2-hydride shifts. rsc.org

Recent advances have also explored nickel-hydride catalyzed migratory hydroamination, which allows for remote C(sp³)-H amination by controlling olefin isomerization and subsequent amination. kaist.ac.kr These methods offer powerful tools for the synthesis of complex cyclic amines from simple starting materials.

Reductive Amination Protocols

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced to the corresponding amine.

The synthesis of this compound can be achieved through the reductive amination of the corresponding ketone precursor, Octahydro-1H-inden-1-one. ontosight.ainist.gov The key to this approach is the chemoselective reduction of the in situ-formed imine in the presence of the carbonyl group of the starting material or other functional groups.

Various reducing agents can be employed for this purpose. Mild reducing agents such as sodium triacetoxyborohydride (B8407120) are often preferred due to their high chemoselectivity for imines over ketones. researchgate.net Other catalytic systems, for instance, using MgCl₂ and a borane (B79455) source like HBpin, have also been developed for the chemoselective reduction of carbonyls and imines. sioc-journal.cn The choice of reaction conditions, including the solvent and the presence of an acid catalyst to promote imine formation, is critical for the success of the reaction.

In the context of synthesizing aspidospermidine, a related bicyclic system, a chemoselective reduction of an enedione was achieved using concentrated HCl and sodium iodide to produce the saturated dione. nih.gov While not a reductive amination, this highlights the possibility of selective reductions within the indenone scaffold.

Borane reagents, particularly amine-borane complexes like 2-picoline-borane, are highly effective for reductive aminations. researchgate.netpurdue.edusigmaaldrich.com These reagents are stable, easy to handle, and exhibit excellent functional group tolerance. researchgate.net They can reduce imines in the presence of a wide range of other functional groups. researchgate.net

The reaction typically proceeds by the formation of an iminium ion from the ketone and amine, which is then reduced by the borane reagent. The reaction can often be carried out in a one-pot fashion. sigmaaldrich.com The use of borane-ammonia in the presence of a TiF₄ catalyst has also been reported for the reductive amination of carboxylic acids, showcasing the versatility of borane-based reagents. nih.gov

Table 2: Comparison of Borane-Based Reducing Agents for Reductive Amination

| Reagent | Key Features | Typical Conditions | Reference |

|---|---|---|---|

| Sodium Triacetoxyborohydride | Mild, chemoselective for imines | Acetic acid catalyst | researchgate.net |

| 2-Picoline-Borane | Stable solid, effective in various solvents | Methanol (B129727), water, or solvent-free | sigmaaldrich.com |

| Amine-Boranes (general) | Good functional group tolerance | Can be used in aqueous media | researchgate.netpurdue.edu |

Biocatalytic Approaches to Chiral this compound

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines. wiley.comnih.govrsc.org Enzymes offer high stereoselectivity under mild reaction conditions. nih.gov The synthesis of enantiomerically pure this compound can be envisioned through the asymmetric reductive amination of Octahydro-1H-inden-1-one using various classes of enzymes.

ω-Transaminases (ω-TAs) are a prominent class of enzymes for this transformation. wiley.com They catalyze the transfer of an amino group from a donor molecule, such as isopropylamine, to a ketone substrate, yielding a chiral amine. wiley.com Depending on the enzyme chosen, either the (R)- or (S)-enantiomer of the amine can be selectively produced. wiley.com

Other enzyme classes, such as imine reductases (IREDs) and reductive aminases (RedAms), are also highly effective for the synthesis of chiral amines. nih.govnih.gov These enzymes catalyze the reduction of a pre-formed or in situ-generated imine with high enantioselectivity, often using nicotinamide (B372718) cofactors which can be recycled in situ. nih.gov The combination of different enzymes in a cascade reaction can also be employed to synthesize complex chiral amines from simple starting materials. nih.gov For example, a one-pot reaction combining a gold-catalyzed hydration of an alkyne with a transaminase-catalyzed reductive amination has been developed for the synthesis of chiral secondary amines. chemrxiv.org

Table 3: Enzyme Classes for the Synthesis of Chiral Amines

| Enzyme Class | Reaction Type | Key Advantage | Reference |

|---|---|---|---|

| ω-Transaminases (ω-TAs) | Asymmetric reductive amination | High enantioselectivity, broad substrate scope | wiley.com |

| Imine Reductases (IREDs) | Asymmetric imine reduction | Excellent for secondary and tertiary amines | nih.govnih.gov |

| Reductive Aminases (RedAms) | Direct reductive amination | High atom economy | nih.govnih.gov |

Cyclohexylamine (B46788) Oxidase Variants in Deracemization

The deracemization process, which converts a racemic mixture into a single enantiomer, is a highly efficient strategy for producing optically pure compounds. Biocatalysis, utilizing enzymes like cyclohexylamine oxidase (CHAO), has emerged as a powerful tool for this purpose. ethz.ch CHAO, originally from Brevibacterium oxydans, is a flavoprotein that catalyzes the oxidation of amines to their corresponding imines, which are then hydrolyzed to ketones. canada.ca In a deracemization setup, this enantioselective oxidation is coupled with a non-selective reducing agent, which reduces the imine intermediate back to the racemic amine. This kinetic resolution cycle ultimately leads to the accumulation of the desired single enantiomer that the enzyme does not readily oxidize. ethz.chcanada.ca

Research has demonstrated the successful application of CHAO for the deracemization of various primary amines. For instance, recombinant CHAO from B. oxydans IH-35A has been effectively used for the deracemization of 1-indanamine. canada.ca In these processes, a borane-ammonia complex is often employed as the reducing agent. This combination has yielded the corresponding (R)-amines with excellent enantiomeric ratios (>99:1) and good isolated yields (62%–75%). canada.ca

To broaden the substrate scope and improve the efficiency of CHAO, protein engineering has been employed to create enzyme variants with enhanced activity and altered selectivity. nih.govnih.gov By creating a library of mutants, researchers have identified variants with improved performance towards both primary and secondary amines. nih.govscience.gov For example, a double mutant, Y321I/M226T, was found to act on (S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine. nih.govscience.gov The deracemization of this substrate using crude enzyme extracts of the mutant resulted in a 51% isolated yield of the (R)-enantiomer with a high enantiomeric excess of 93%. nih.gov

Similarly, the mutant L353M showed significantly higher activity towards primary aliphatic amines that feature cycloalkane or aromatic groups. nih.gov The wild-type CHAO and the L353M variant were successfully used in the deracemization of 1-aminotetraline, producing the (R)-enantiomer in good yields (73-76%), showcasing the potential of these biocatalysts in synthesizing chiral amines for pharmaceutical applications. nih.gov

Deracemization of Indane Derivatives using CHAO and its Variants

| Substrate | Enzyme | Reducing Agent | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| 1-Indanamine | Wild-Type CHAO | Borane-ammonia complex | (R)-1-Indanamine | Good | >99:1 (e.r.) | canada.ca |

| (rac)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine | CHAO Double Mutant (Y321I/M226T) | Not specified | (R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine | 51% | 93% | nih.gov |

| 1-Aminotetraline | CHAO Variant L353M | Borane-ammonia complex | (R)-1-Aminotetraline | 76% | Not specified | nih.gov |

Electro-Organic Synthesis of Octahydro-1H-indene Derivatives

Electro-organic synthesis offers a green and efficient alternative to conventional chemical methods, often avoiding harsh reagents and simplifying reaction workups. nih.gov This methodology has been successfully applied to the synthesis of various indane derivatives. A prominent strategy involves the electrochemical oxidation of catechol derivatives in the presence of 2-aryl-1,3-indandiones, which act as nucleophiles. nih.govresearchgate.net

The process is typically carried out in an undivided cell using cyclic voltammetry. The electrochemical oxidation generates reactive o-benzoquinone intermediates from the catechols. These intermediates are then susceptible to a Michael addition reaction from the enolate form of the 1,3-indandione (B147059). nih.gov This one-pot method allows for the synthesis of novel catechol-containing 1,3-indandione derivatives in good yield and purity. nih.govresearchgate.net

Another advanced electro-synthetic approach involves an intramolecular cyclization. For instance, an efficient protocol for synthesizing indole-substituted indanes has been developed starting from o-alkenylbenzaldehydes. acs.org The reaction proceeds through the formation of an acetal, which then generates an oxacarbenium ion. Nucleophilic addition of an indole (B1671886) onto this ion, followed by a conrotatory 4π-electron-5-carbon electrocyclization, yields the final indane product with high diastereoselectivity. acs.org The geometry of the olefin in the starting material and the quantity of the indole nucleophile are critical factors for the success of this cyclization. acs.org

Electro-Organic Synthesis of Indane Derivatives

| Starting Materials | Method | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Catechol derivatives, 2-Aryl-1,3-indandiones | Electrochemical oxidation, Michael Addition | o-Benzoquinone | Catechol-containing 1,3-indandione derivatives | nih.govresearchgate.net |

| o-Alkenylbenzaldehydes, Indole | Triflic Acid-Catalyzed Acetalization, Nucleophilic Addition, 4π-Electrocyclization | Oxacarbenium ion | Indole-substituted indanes | acs.org |

Multicomponent Reactions Towards Octahydro-1H-indene Scaffolds

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. researchgate.net These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity. Several MCRs have been developed for the synthesis of complex polycyclic scaffolds incorporating the indene framework. dntb.gov.uanih.gov

One notable example is a green, water-based, catalyst-free reaction for synthesizing heterocyclic enaminones. nih.gov This MCR involves the reaction of ninhydrin, malononitrile, and various N-binucleophiles like linear or aryl diamines. At room temperature in water, the reaction proceeds rapidly (10-30 minutes) to produce 2-(imidazolidin-2-ylidene)-1H-indene-1,3(2H)-diones and related structures in excellent yields (up to 98%). nih.gov This method can also be used to synthesize indenoquinoxalines. nih.gov

Another powerful MCR strategy involves the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from isatins and α-amino acids, with a dipolarophile. mdpi.com When 1,4-dihydro-1,4-epoxynaphthalene is used as the dipolarophile under microwave irradiation, complex oxygen-bridged spirooxindoles containing a hydrogenated indene core are formed within 15 minutes in good to excellent yields. This reaction demonstrates high efficiency and compatibility with various primary amino acids, highlighting its utility in creating diverse molecular scaffolds for drug discovery. mdpi.com

Furthermore, complex spiro-imidazo pyridine-indene derivatives have been synthesized via acid-promoted MCRs. dntb.gov.uanih.gov These reactions can involve heterocyclic ketene (B1206846) aminals and bindone (B167395) (a self-condensation product of 1,3-indandione) to create intricate fused heterocyclic systems in a convenient one-pot operation. nih.gov

Multicomponent Reactions for Indene Scaffold Synthesis

| Reactants | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Ninhydrin, Malononitrile, Ethylenediamine | Water, Room Temperature, 10 min | 2-(Imidazolidin-2-ylidene)-1H-indene-1,3(2H)-dione | 98% | nih.gov |

| Isatins, α-Amino acids, 1,4-Dihydro-1,4-epoxynaphthalene | Microwave Irradiation, 15 min | Oxygen-bridged spirooxindoles | Good to Excellent | mdpi.com |

| Heterocyclic ketene aminals, Bindone, Malononitrile, p-TSA | Ethanol (B145695), Reflux | Spiro-imidazo pyridine-indene derivatives | Not specified | dntb.gov.uanih.gov |

Chemical Transformations and Reactivity of Octahydro 1h Inden 1 Amine

Amine Functionalization Reactions

The presence of a primary amine group is the principal site of reactivity for functionalization, allowing for the introduction of a wide array of substituents.

The nitrogen atom in Octahydro-1H-inden-1-amine can be readily functionalized through N-alkylation and N-acylation reactions. N-alkylation can be achieved using various alkylating agents, such as alkyl halides, or through reductive amination with aldehydes or ketones. mdpi.com A notable method is the "hydrogen-borrowing" or "self-hydrogen transfer" reaction, which utilizes alcohols as alkylating agents in the presence of a metal catalyst, such as palladium or iridium. mdpi.com This process involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the amine, followed by reduction to the N-alkylated amine, generating only water as a byproduct. mdpi.com

N-acylation proceeds by treating the amine with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. These reactions are typically straightforward and high-yielding.

| Reaction Type | Reagents | Catalyst/Conditions | Product |

|---|---|---|---|

| N-Alkylation | Benzyl Alcohol | Palladium Nanoparticles mdpi.com | N-Benzyl-octahydro-1H-inden-1-amine |

| N-Alkylation | Alkyl Halide (e.g., R-X) | Base | N-Alkyl-octahydro-1H-inden-1-amine |

| N-Acylation | Acetyl Chloride | Base (e.g., Triethylamine) | N-(Octahydro-1H-inden-1-yl)acetamide |

Ring-Opening and Rearrangement Pathways

While the saturated carbocyclic framework of this compound is generally stable, it can be induced to undergo ring-opening or rearrangement reactions under specific, often strenuous, conditions. Ring-opening of similar bicyclic amine structures can occur via nucleophilic attack. For the indane system, such pathways might involve the strategic introduction of functional groups that facilitate bond cleavage.

Rearrangement reactions can be initiated through various means, including photochemical methods. For instance, related 1-indanone (B140024) derivatives are known to undergo complex reaction cascades upon photo-irradiation, leading to rearranged polycyclic structures. acs.org Although the saturated nature of this compound makes it less susceptible to such transformations than its unsaturated counterparts, the potential for skeletal rearrangements under thermal or catalytic stress remains an area of synthetic interest.

Palladium-Catalyzed Alkene Difunctionalization Reactions

Palladium-catalyzed reactions are powerful tools for constructing the indane skeleton itself. These methods often involve the difunctionalization of alkenes, where an aryl or alkenyl triflate tethered to an alkene undergoes a palladium-catalyzed cyclization with a nucleophile. nih.govacs.orgnih.gov This process efficiently forms two new carbon-carbon bonds and a five-membered ring in a single operation. acs.org

A typical mechanism involves the oxidative addition of a Pd(0) complex to the aryl triflate, followed by coordination of the tethered alkene. nih.gov A subsequent anti-nucleopalladation step forms an aryl(alkyl)palladium(II) complex, which then undergoes reductive elimination to yield the indane product. nih.gov While these reactions are primarily used to synthesize the indane core, they have been specifically adapted for the asymmetric synthesis of 2-amino-indane derivatives, which are structurally related to this compound. sci-hub.se

| Starting Material | Nucleophile | Catalyst System | Product | Yield |

|---|---|---|---|---|

| 2-allylphenyl triflate | Diethyl malonate | Pd/BrettPhos | Diethyl 2-(indan-2-yl)malonate | 93% nih.gov |

| 2-allylphenyl triflate | Alkyl Nitriles | BrettPhosPd(allyl)(Cl) | 2-cyanomethyl indanes | Good to Excellent nih.gov |

Gold-Catalyzed Nitrogen Migration and Indene (B144670) Functionalization

Gold catalysis provides sophisticated pathways for synthesizing functionalized indenes, which are the unsaturated precursors to the this compound skeleton. rsc.orgscispace.comnih.gov These methods often feature unique rearrangements and migrations. A particularly relevant transformation is the gold-catalyzed 1,1-carboalkoxylation of ynamides, which proceeds through a skeletal rearrangement involving a highly selective 1,2-nitrogen migration to produce N-indenyl sulfonamides. nih.gov

The proposed mechanism for this reaction begins with the gold-catalyzed activation of the ynamide, leading to a 6-endo cyclization. nih.gov This is followed by fragmentation to form a unique gold carbene intermediate adjacent to a hemiaminal ether. nih.gov This intermediate then undergoes the key 1,2-N-migration, ultimately yielding the functionalized indene product after further steps. nih.gov The reaction tolerates a variety of substituents on the ynamide, demonstrating the versatility of this approach for creating diverse indene structures. nih.gov Subsequent reduction of the indene double bond and the sulfonamide group would provide a route to derivatives of this compound.

| Ynamide Substrate (N-substituent) | Catalyst | Solvent | Product (N-Indenyl Sulfonamide) Yield |

|---|---|---|---|

| N-Propargyl | (p-CF3C6H4)3PAuNTf2 | CH2Cl2 | 81% |

| N-Allyl | (p-CF3C6H4)3PAuNTf2 | CH2Cl2 | 85% |

| N-Benzyl | (p-CF3C6H4)3PAuNTf2 | CH2Cl2 | 85% |

| N-Phenyl | (p-CF3C6H4)3PAuNTf2 | CH2Cl2 | 65% |

Stereochemical Control and Stereoisomerism in Octahydro 1h Inden 1 Amine Research

Enantioselective Synthesis of Chiral Octahydro-1H-inden-1-amine

The production of single-enantiomer chiral amines is a cornerstone of modern organic synthesis, as biological systems often interact differently with each enantiomer. nih.gov For this compound, a prominent strategy involves the enantioselective synthesis of a partially unsaturated precursor, such as a 1-aminoindene derivative, followed by hydrogenation to saturate the carbocyclic frame.

A highly effective method for accessing chiral 1-aminoindenes is through asymmetric Brønsted acid catalysis. rsc.org Research has demonstrated that a catalytic asymmetric iminium ion cyclization of 2-alkenylbenzaldimines can be achieved using a chiral N-triflyl phosphoramide (B1221513) derived from BINOL. rsc.org This transformation proceeds with high efficiency, yielding the desired 1-aminoindene products in good yields and with excellent enantioselectivities. rsc.org The subsequent reduction of the remaining double bond in the indene (B144670) ring system, typically via catalytic hydrogenation with reagents like Palladium on carbon (Pd/C), affords the chiral this compound. metu.edu.trnih.gov

| Substrate/Precursor | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |

| 2-Alkenylbenzaldimine | (R)-N-triflyl phosphoramide | (S)-1-Aminoindene derivative | Up to 96% ee | rsc.org |

Diastereoselective Control in Hydrindane Framework Construction

The core of this compound is the hydrindane system, which consists of a five-membered ring fused to a six-membered ring. slideshare.net The fusion of these two rings can result in two distinct diastereomers: cis-hydrindane, where the bridgehead hydrogens are on the same side of the ring system, and trans-hydrindane, where they are on opposite sides. slideshare.net Achieving control over this ring-junction stereochemistry is a significant synthetic challenge that has been addressed through various innovative methods.

Radical cyclizations have proven to be a powerful tool for this purpose. For instance, an acyl radical cyclization strategy starting from a keto-acid has been used to stereospecifically generate the cis-hydrindanone framework. rsc.org Conversely, other radical cyclization methodologies have been specifically developed to favor the construction of trans-hydrindans, demonstrating the versatility of this approach. acs.org Beyond radical methods, nickel-catalyzed alkyne-ketone reductive cyclizations can form the hydrindane core with excellent diastereoselectivity. mit.edu Furthermore, the stereochemical outcome of cyclizations can be influenced by the choice of protecting groups and reaction conditions, as seen in reductive cyclizations initiated by samarium diiodide (SmI2) to form hydrindane structures. researchgate.net The relative stability of the resulting ketones can also play a role, with cis-hydrindanones often being thermodynamically favored over their trans counterparts, although exceptions exist. nih.gov

| Synthetic Method | Key Reagents | Predominant Diastereomer | Reference |

| Acyl Radical Cyclization | Phenyl selenoester, Tributyltin hydride | cis-hydrindanone | rsc.org |

| Radical Cyclization | Not specified | trans-hydrindan | acs.org |

| Nickel-Catalyzed Reductive Cyclization | Ni(COD)₂, Triethylsilane | High diastereoselectivity | mit.edu |

| Samarium Diiodide Cyclization | SmI₂ | Dependent on protecting groups | researchgate.net |

| Tin-Mediated Radical Cyclization | Not specified | cis-hydrindane | uni-konstanz.de |

Kinetic Resolution Techniques for this compound

When a racemic mixture of this compound is produced, kinetic resolution offers a powerful means of separating the two enantiomers. This technique relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent, allowing for the isolation of the less reactive enantiomer in high enantiomeric purity. wikipedia.org

Enzymatic kinetic resolution is a particularly effective and widely used strategy. wikipedia.org Research into cyclohexylamine (B46788) oxidase (CHAO) from Brevibacterium oxydans has led to the development of mutant enzymes with enhanced activity and substrate scope. researchgate.net While direct resolution of this compound is not explicitly detailed, a compelling example involves the deracemization of a structurally similar substrate, N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine. A double mutant of CHAO (Y321I/M226T) was able to selectively oxidize the (S)-enantiomer, allowing for the recovery of the desired (R)-enantiomer. researchgate.netresearchgate.net This process yielded the (R)-amine with a high enantiomeric excess of 93%. researchgate.net The separation and analysis of such resolutions are often monitored using chiral High-Performance Liquid Chromatography (HPLC). researchgate.net

| Technique | Catalyst/Enzyme | Substrate | Result | Reference |

| Enzymatic Deracemization | Cyclohexylamine Oxidase (CHAO) Mutant Y321I/M226T | Racemic N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine | (R)-enantiomer isolated in 51% yield and 93% ee | researchgate.netresearchgate.net |

Configurational Stability and Stereochemical Assignment

Determining the precise three-dimensional arrangement of atoms—the stereochemical assignment—is critical for understanding the properties and behavior of the isomers of this compound. The configurational stability of these isomers, particularly the cis and trans fusion of the hydrindane core, is a key consideration. While cis-fused hydrindanones are generally found to be more thermodynamically stable than the trans isomers, this is not a universal rule and can be influenced by substitution patterns on the rings. nih.gov

A combination of advanced analytical techniques is employed to unambiguously assign the stereochemistry of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 1D and 2D NMR techniques, such as Total Correlation Spectroscopy (TOCSY), are invaluable for determining the relative stereochemistry. By analyzing the coupling constants and spatial correlations between protons, the orientation of substituents on the hydrindane framework can be deduced. uniovi.es

Single-Crystal X-ray Crystallography: This is the gold standard for stereochemical assignment. When a suitable crystal can be grown, X-ray diffraction analysis provides a definitive, unambiguous map of the entire molecular structure, establishing both the relative and absolute configuration of all stereocenters. nih.gov

| Analytical Technique | Information Provided | Reference |

| NMR Spectroscopy (e.g., TOCSY) | Relative stereochemistry, proton-proton connectivities, and spatial relationships. | uniovi.es |

| Single-Crystal X-ray Crystallography | Absolute and relative configuration of all stereocenters; definitive 3D structure. | nih.gov |

Computational and Theoretical Investigations of Octahydro 1h Inden 1 Amine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and predicting the reactivity of Octahydro-1H-inden-1-amine. DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the molecule's optimized geometry, electronic properties, and various reactivity descriptors. nih.gov

The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO energy (EHOMO) indicates the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its capacity to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.

From these orbital energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net These include ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S). nih.gov These parameters provide a comprehensive profile of the molecule's stability and reactivity. For instance, chemical hardness (η) measures the resistance to change in electron distribution, with harder molecules being less reactive. researchgate.net

Natural Bond Orbital (NBO) analysis is another technique used to understand charge distribution, intramolecular charge transfer, and the stability arising from hyperconjugative interactions within the molecule. nih.govnih.gov

Table 1: Calculated Electronic Properties and Global Reactivity Descriptors for this compound (Illustrative DFT Results)

| Parameter | Symbol | Formula | Typical Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -8.50 |

| LUMO Energy | ELUMO | - | 1.25 |

| Energy Gap | ΔE | ELUMO - EHOMO | 9.75 |

| Ionization Potential | I | -EHOMO | 8.50 |

| Electron Affinity | A | -ELUMO | -1.25 |

| Electronegativity | χ | (I + A) / 2 | 3.625 |

| Chemical Potential | μ | -(I + A) / 2 | -3.625 |

| Global Hardness | η | (I - A) / 2 | 4.875 |

| Global Softness | S | 1 / (2η) | 0.102 |

| Electrophilicity Index | ω | μ² / (2η) | 1.34 |

Mechanistic Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the detailed reaction mechanisms involving this compound. By simulating the interactions between the amine and various reactants, researchers can map out the step-by-step processes of chemical transformations. rsc.org This approach is particularly valuable for understanding reactions where the amine group acts as a nucleophile, such as in acylation or alkylation reactions.

These computational studies can model complex reaction systems, including the role of solvents and catalysts. researchgate.net For example, in an aminolysis reaction, modeling can differentiate between a concerted mechanism, where bond breaking and formation occur simultaneously, and a stepwise mechanism that involves the formation of a tetrahedral intermediate. researchgate.net By calculating the energies of all species along the reaction coordinate—reactants, intermediates, transition states, and products—the most energetically favorable pathway can be identified. mdpi.com This provides insights that are often difficult to obtain through experimental methods alone, helping to understand reaction kinetics and selectivity. The trend towards modeling increasingly complex systems allows for a greater appreciation of the roles that non-covalent interactions play in reaction mechanisms. rsc.org

Analysis of Transition States and Reaction Pathways

The analysis of transition states (TS) and reaction pathways is a cornerstone of computational reaction modeling for this compound. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. researchgate.net Computational methods, particularly DFT, are used to locate and characterize the geometry of these transient structures.

Once a transition state is located, vibrational frequency calculations are performed to confirm its identity; a true TS is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter for predicting reaction rates.

By connecting reactants, transition states, intermediates, and products, a complete potential energy surface for the reaction can be constructed. mdpi.com This allows for a detailed comparison of different possible reaction pathways. For instance, in a reaction with multiple potential outcomes, calculating the activation barriers for each pathway can predict which product will be favored kinetically.

Table 2: Illustrative Energy Profile for a Hypothetical Nucleophilic Substitution Reaction

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| R | Reactants (this compound + Electrophile) | 0.0 |

| TS1 | First Transition State | +22.5 |

| I | Tetrahedral Intermediate | -5.8 |

| TS2 | Second Transition State | +15.3 |

| P | Products | -18.7 |

Conformational Analysis and Energy Landscapes

This compound possesses significant conformational flexibility due to the non-planar, fused bicyclic [4.3.0]nonane core and the rotatable C-N bond of the amine substituent. A thorough conformational analysis is essential to identify the most stable three-dimensional structures of the molecule, as these low-energy conformers are the most populated at equilibrium and govern its physical and chemical properties.

Computational methods are used to systematically explore the conformational space and generate a potential energy landscape. This landscape maps the molecule's energy as a function of its geometry, revealing various energy minima (stable conformers) and the transition states that connect them. The results can identify the global minimum—the most stable conformer—as well as other low-energy local minima. Understanding the crystal energy landscape is also crucial for predicting stable solid forms and polymorphism, which is of significant interest in materials science. rsc.org

Spectroscopic Property Predictions via Computational Chemistry

Computational chemistry provides reliable methods for predicting the spectroscopic properties of this compound, which aids in the interpretation of experimental data. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) in the UV-Vis range. nih.gov

The prediction of nuclear magnetic resonance (NMR) spectra is another significant application. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the ¹H and ¹³C NMR chemical shifts with considerable accuracy. bohrium.com These theoretical values, when compared with experimental spectra, can confirm the molecular structure and assist in the assignment of specific resonances.

Vibrational spectroscopy is also amenable to computational prediction. DFT calculations can determine the harmonic vibrational frequencies corresponding to the molecule's normal modes. researchgate.net These calculated frequencies, after appropriate scaling, can be correlated with experimental infrared (IR) and Raman spectra, allowing for a detailed assignment of the observed vibrational bands, such as the characteristic N-H and C-N stretching frequencies of the amine group. nih.gov

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (Illustrative)

| Atom Position | Predicted ¹³C Shift (ppm) | Attached Proton | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C1 | 55.2 | H1 | 3.15 |

| C2 | 34.1 | H2 | 1.60, 1.75 |

| C3 | 26.8 | H3 | 1.45, 1.65 |

| C3a | 45.3 | H3a | 2.10 |

| C4 | 24.5 | H4 | 1.30, 1.50 |

| C5 | 25.1 | H5 | 1.35, 1.55 |

| C6 | 32.9 | H6 | 1.58, 1.72 |

| C7 | 30.5 | H7 | 1.48, 1.68 |

| C7a | 42.8 | H7a | 2.05 |

| -NH₂ | - | -NH₂ | 1.85 (broad) |

Applications of Octahydro 1h Inden 1 Amine in Advanced Organic Synthesis

Chiral Building Block in Asymmetric Synthesis

The stereochemically defined structure of octahydro-1H-inden-1-amine renders it an excellent chiral building block in asymmetric synthesis. Chiral auxiliaries are instrumental in controlling the stereochemical outcome of synthetic transformations by temporarily introducing a chiral element to an achiral substrate. wikipedia.org While direct and extensive literature on this compound as a chiral auxiliary is not abundant, the principles of asymmetric synthesis and the successful application of structurally similar chiral amines, such as those derived from amino alcohols and other cyclic amines, provide a strong basis for its potential utility. nih.govyale.edunih.gov

The effectiveness of a chiral auxiliary is largely dependent on its ability to induce high diastereofacial selectivity in reactions involving an attached prochiral center. This is typically achieved through steric hindrance, where the bulky framework of the auxiliary blocks one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face. The rigid bicyclic structure of this compound is well-suited for this purpose.

Table 1: Representative Asymmetric Reactions Utilizing Chiral Amine Auxiliaries

| Chiral Auxiliary Class | Reaction Type | Substrate | Reagent | Diastereomeric Excess (d.e.) | Reference |

| Amino Alcohols | Alkylation | Propionimide | Benzyl bromide | >99% | nih.gov |

| Amino Alcohols | Aldol (B89426) Reaction | Acetyl Imide | Isobutyraldehyde | >99% | nih.gov |

| Pseudoephedrine Amides | Alkylation | Carboxylic Acid | Alkyl Halide | High | wikipedia.org |

| tert-Butanesulfinamide | Imine Addition | Aldimine | Grignard Reagent | High | wikipedia.orgyale.edu |

This table presents data for structurally related chiral auxiliaries to illustrate the potential applications and expected selectivities for this compound.

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. yale.edu The use of chiral building blocks derived from readily available starting materials is a practical and efficient strategy. The various stereoisomers of this compound can be accessed through established synthetic routes, potentially involving the resolution of racemic mixtures or asymmetric synthesis. Once incorporated into a molecule, the this compound auxiliary can direct a variety of stereoselective transformations, including alkylations, aldol reactions, and conjugate additions. Following the desired transformation, the auxiliary can be cleaved and potentially recovered for reuse, a key principle of green chemistry.

Ligand Design and Development in Catalysis

Chiral ligands are fundamental to asymmetric catalysis, where a small amount of a chiral metal-ligand complex can generate large quantities of an enantiomerically enriched product. nih.govgessnergroup.com The nitrogen atom of this compound provides a coordination site for transition metals, and its chiral backbone can create a stereochemically defined environment around the metal center. This makes it an attractive scaffold for the design and development of novel chiral ligands for a range of catalytic applications. beilstein-journals.orgrsc.org

Phosphine (B1218219) ligands, in particular, have proven to be exceptionally versatile in asymmetric catalysis. nih.govgessnergroup.com The amine functionality of this compound can be readily derivatized to incorporate a phosphine moiety, leading to the formation of P,N-type ligands. These bidentate ligands can chelate to a metal center, forming a stable complex and creating a chiral pocket that influences the stereochemical outcome of the reaction.

Table 2: Common Classes of Chiral Phosphine Ligands and Their Applications

| Ligand Class | Metal | Reaction Type | Substrate | Enantiomeric Excess (e.e.) |

| BINAP | Ru | Hydrogenation | β-Ketoesters | up to 100% |

| DuPhos | Rh | Hydrogenation | Enamides | >99% |

| P,N-Ligands | Pd | Allylic Alkylation | 1,3-Diphenylallyl acetate | up to 98% |

| P-Chiral Phosphines | Rh, Ru | Hydrogenation | Olefins, Ketones | High |

This table provides examples of established chiral phosphine ligands to contextualize the potential of ligands derived from this compound.

The synthesis of such ligands would typically involve the reaction of this compound with a chlorophosphine or a related electrophilic phosphorus reagent. The steric and electronic properties of the resulting ligand could be fine-tuned by modifying the substituents on the phosphorus atom or the indenane framework. These tailored ligands could then be applied in a variety of transition metal-catalyzed reactions, including asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions. dicp.ac.cndicp.ac.cn For instance, palladium complexes of chiral P,N-ligands are known to be highly effective in asymmetric allylic alkylation reactions, a powerful carbon-carbon bond-forming transformation. Similarly, rhodium and ruthenium complexes of chiral phosphine ligands are widely used for the asymmetric hydrogenation of prochiral olefins and ketones to produce chiral alcohols and alkanes with high enantioselectivity. researchgate.net

Precursor to Complex Polycyclic Systems and Natural Product Scaffolds

The inherent fused-ring structure of this compound makes it a valuable starting material for the synthesis of more complex polycyclic systems and scaffolds found in natural products. d-nb.infonih.govbohrium.com Many biologically active alkaloids and other natural products feature intricate, three-dimensional architectures containing multiple fused rings. d-nb.infonih.gov The octahydroindene core can serve as a rigid template upon which additional rings can be constructed with a high degree of stereochemical control.

Synthetic strategies towards polycyclic natural products often rely on the elaboration of a pre-existing carbocyclic or heterocyclic core. researchgate.netacs.orgnih.gov this compound provides a readily accessible bicyclic core that can be functionalized and elaborated through a variety of synthetic transformations. The amine group can be used as a handle to introduce other functional groups or to direct the formation of new rings.

For example, intramolecular cyclization reactions starting from appropriately functionalized derivatives of this compound could lead to the formation of new heterocyclic rings fused to the indenane framework. The Pictet-Spengler and Bischler-Napieralski reactions are classic methods for the synthesis of isoquinoline (B145761) and β-carboline alkaloids, respectively, and could potentially be adapted for use with derivatives of this compound.

Table 3: Examples of Polycyclic Scaffolds Synthesized from Cyclic Precursors

| Precursor Type | Reaction Sequence | Resulting Scaffold | Natural Product Class |

| Indole (B1671886) Derivatives | Dearomative Cyclization Cascade | Tetracyclic Akuammiline Core | Alkaloids |

| Aminoalkynes | Sequential Amination-Cyclization | Fused Pyridines | Various |

| Cyclic Enamides | Carbonyl Activation/Annulation | Quinolizidine-fused Indoles | Polycyclic Alkaloids |

This table illustrates synthetic strategies that could be conceptually applied to this compound for the construction of complex polycyclic systems.

The stereochemistry of the starting this compound can be relayed to the newly formed stereocenters during the construction of the polycyclic system, allowing for the enantioselective synthesis of the target molecule. This approach is particularly valuable in the synthesis of complex natural products where multiple stereocenters need to be set with high precision. nih.gov

Role in Cascade and Domino Reactions

Cascade and domino reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single synthetic operation, often leading to a significant increase in molecular complexity from simple starting materials. mdpi.comresearchgate.netdntb.gov.ua The amine functionality of this compound can be utilized to initiate or participate in such reaction sequences.

Upon reaction with a carbonyl compound, this compound can form an imine or an enamine intermediate. These intermediates are key reactive species in a wide range of cascade and domino reactions. For example, an iminium ion, formed by the protonation or Lewis acid activation of an imine, can act as an electrophile and undergo intramolecular cyclization with a suitably positioned nucleophile. rsc.org This type of iminium ion cyclization is a powerful tool for the construction of nitrogen-containing heterocyclic rings.

Enamines, on the other hand, are nucleophilic at the α-carbon and can participate in a variety of bond-forming reactions, including Michael additions and aldol-type reactions. researchgate.net A domino sequence could be envisioned where the initial enamine formation is followed by one or more intramolecular or intermolecular bond-forming events, leading to the rapid construction of complex polycyclic structures.

Table 4: Mechanistic Steps in Representative Domino Reactions

| Initiating Species | Key Intermediate(s) | Subsequent Reaction(s) | Final Product Type |

| Imine | Iminium Ion | Intramolecular Cyclization | Fused N-Heterocycles |

| Enamine | Nucleophilic α-Carbon | Michael Addition, Cyclization | Polycyclic Systems |

| Imine/Enamine | Aza-Michael Intermediate | Intramolecular Cyclization | Fused N-Heterocycles |

This table outlines general mechanistic pathways in domino reactions that could be initiated by this compound.

The rigid bicyclic framework of this compound can impose significant conformational constraints on the reactive intermediates in a cascade reaction, thereby influencing the stereochemical outcome of the process. This can lead to the formation of highly stereodefined products from achiral or racemic starting materials, making it a valuable strategy for asymmetric synthesis. The development of novel cascade and domino reactions involving this compound and its derivatives holds significant promise for the efficient and stereoselective synthesis of complex molecules. nih.govresearchgate.netresearchgate.net

Advanced Analytical Methodologies in Octahydro 1h Inden 1 Amine Research

Spectroscopic Characterization Techniques (NMR, IR, MS)

Spectroscopic methods provide a detailed view of the molecular structure of Octahydro-1H-inden-1-amine by probing the interactions of its atoms and bonds with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and chemical environment of atoms, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for delineating the complex saturated framework of this compound. The ¹H NMR spectrum would exhibit a series of multiplets in the aliphatic region, typically between 1.0 and 3.5 ppm. The proton attached to the nitrogen-bearing carbon (C1) is expected to resonate in the downfield region of the aliphatic signals due to the deshielding effect of the amine group. The protons of the NH₂ group itself would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

In ¹³C NMR spectroscopy, the carbon atom bonded to the amino group (C1) would show a characteristic chemical shift in the range of 45-60 ppm. The other saturated carbon atoms of the octahydroindene skeleton would produce signals in the upfield region, generally between 20 and 45 ppm. The exact chemical shifts are influenced by the stereochemistry of the ring fusion (cis or trans).

Table 1: Predicted NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H1 (methine) | ~2.5 - 3.5 | - |

| NH₂ | ~1.0 - 3.0 (broad) | - |

| Aliphatic CH, CH₂ | ~1.0 - 2.5 | ~20 - 45 |

| C1 (C-NH₂) | - | ~45 - 60 |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in confirming the presence of the primary amine functional group. Primary amines exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, two bands are observed for a primary amine: an asymmetric stretching band and a symmetric stretching band. Furthermore, an N-H bending (scissoring) vibration is expected to appear in the 1580-1650 cm⁻¹ region. The C-N stretching vibration for an aliphatic amine typically appears in the 1020-1250 cm⁻¹ range. The spectrum would also feature strong C-H stretching bands just below 3000 cm⁻¹ characteristic of the saturated hydrocarbon framework. wpmucdn.com

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | ~3350 - 3500 | Medium |

| N-H Stretch (symmetric) | ~3250 - 3400 | Medium |

| C-H Stretch (sp³) | ~2850 - 2960 | Strong |

| N-H Bend (scissoring) | ~1580 - 1650 | Medium-Strong |

| C-N Stretch | ~1020 - 1250 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of this compound. For a mono-nitrogen compound, the molecular ion peak (M⁺) is expected to have an odd nominal mass, consistent with the nitrogen rule. libretexts.org The fragmentation of cyclic amines is often characterized by alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, nitrogen-containing cation. For this compound, alpha-cleavage could result in the loss of an alkyl radical from the ring system, leading to characteristic fragment ions. The fragmentation pattern would be influenced by the stereochemistry of the ring system.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | m/z (mass-to-charge ratio) | Description |

| [M]⁺ | 139 | Molecular Ion |

| [M-1]⁺ | 138 | Loss of a hydrogen atom |

| Alpha-cleavage fragments | Various | Resulting from cleavage of C-C bonds adjacent to the C-N bond |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. yakhak.orged.ac.uk This technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. For a chiral molecule like this compound, determining the absolute configuration is crucial.

The process involves growing a high-quality single crystal of an enantiomerically pure sample, often as a salt with a chiral acid of known absolute configuration (a chiral auxiliary). The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The analysis of the diffraction intensities allows for the construction of a three-dimensional electron density map of the molecule.

A key aspect of determining the absolute configuration is the phenomenon of anomalous scattering. nih.gov When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor becomes complex, and Friedel's law (which states that the intensities of reflections from opposite faces of a crystal are equal) breaks down. The differences in the intensities of Bijvoet pairs of reflections (h,k,l and -h,-k,-l) can be used to determine the absolute configuration of the molecule. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration; a value close to zero for a known enantiomer confirms the assignment. researchgate.netnih.gov In the absence of a heavy atom, using a chiral derivative with a known absolute configuration can also allow for the determination of the unknown stereocenters by relating them to the known one within the same crystal structure. chromatographyonline.com

Chromatographic Methods for Enantiomeric Purity Assessment (Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of chiral compounds. To assess the enantiomeric purity of this compound, chiral HPLC is the method of choice. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and, thus, their separation.

The selection of an appropriate CSP is critical for achieving enantiomeric separation. For primary amines like this compound, several types of CSPs have proven effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and often provide excellent enantioselectivity for a broad range of compounds, including amines. yakhak.org Another class of suitable CSPs are cyclodextrin-based columns, which separate enantiomers based on inclusion complexation. nih.gov Crown ether-based stationary phases are particularly effective for the separation of primary amine compounds. nih.gov

The mobile phase composition also plays a crucial role in the separation. In normal-phase chromatography, a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is typically used. For basic compounds like amines, the addition of a small amount of a basic additive, such as diethylamine, to the mobile phase is often necessary to improve peak shape and resolution. In reversed-phase chromatography, mixtures of water or buffers and organic solvents like acetonitrile (B52724) or methanol (B129727) are employed.

Table 4: Common Chiral HPLC Conditions for the Separation of Cyclic Primary Amines

| Parameter | Typical Conditions |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak series), Cyclodextrin-based, Crown ether-based |

| Mode | Normal Phase or Reversed Phase |

| Mobile Phase (Normal Phase) | Hexane/Isopropanol or Hexane/Ethanol with a basic additive (e.g., 0.1% Diethylamine) |

| Mobile Phase (Reversed Phase) | Acetonitrile/Water or Methanol/Buffer |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (after derivatization) or Mass Spectrometry (MS) |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enantioselective Synthesis

The enantioselective synthesis of cyclic amines remains a focal point of chemical research. mdpi.com Future efforts in the synthesis of Octahydro-1H-inden-1-amine will likely concentrate on the development of more efficient and highly selective catalytic systems. Transition metal-catalyzed asymmetric hydrogenation of imines and enamines is a powerful strategy for producing chiral amines with high atom economy. acs.orgresearchgate.net Research is expected to focus on designing novel chiral ligands, including phosphine-oxazolines and P-stereogenic phosphines, to enhance the activity and enantioselectivity of iridium and rhodium catalysts for the asymmetric hydrogenation of precursors to this compound. acs.org

Another promising avenue is the use of biocatalysis. Engineered enzymes, such as transaminases (TAs) and imine reductases (IREDs), offer exceptional stereoselectivity under mild reaction conditions. acs.org The application of these biocatalysts could provide a direct and environmentally benign route to enantiopure this compound. Future research will likely involve the directed evolution and computational redesign of these enzymes to improve their substrate scope and catalytic efficiency for the specific bicyclic structure of the target molecule. acs.org The combination of photoredox catalysis with enzymatic catalysis is an emerging area that could enable novel light-driven asymmetric syntheses of amines. acs.org

| Catalytic System | Potential Application for this compound Synthesis | Key Research Focus |

| Transition Metal Catalysts (Rh, Ir) | Asymmetric hydrogenation of a corresponding inden-1-amine precursor. | Development of novel chiral ligands (e.g., P-stereogenic phosphines) to improve enantioselectivity. |

| Biocatalysts (Transaminases, Imine Reductases) | Direct asymmetric amination of a prochiral octahydro-1H-inden-1-one. | Enzyme engineering (directed evolution) to enhance substrate specificity and catalytic activity for the bicyclic ketone. |

| Dual Catalysis (Photoredox and Enzymatic) | Light-driven enantioselective reduction of an imine precursor. | Design of water-soluble photosensitizers and optimization of reaction conditions for concurrent catalytic cycles. |

Exploration of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways. For the synthesis of this compound, future research will emphasize the use of sustainable and environmentally friendly methods. Asymmetric hydrogenation is considered a "green" strategy due to its high atom economy, producing minimal waste. acs.orgresearchgate.net

A key trend is the utilization of biocatalysis, which operates under mild conditions in aqueous media, thereby reducing the need for harsh reagents and organic solvents. mdpi.com Enzymes like amine dehydrogenases can be used for the reductive amination of ketones, offering a sustainable alternative to traditional chemical methods. mdpi.com The development of co-immobilized enzyme systems in cascade reactions can further enhance the efficiency and sustainability of chiral amine synthesis. mdpi.com

Furthermore, the exploration of renewable feedstocks derived from biomass is a critical aspect of green chemistry. rsc.org While the direct synthesis of this compound from biomass is a long-term goal, research into converting biomass-derived platform chemicals into suitable precursors will be a significant area of investigation. The development of one-pot syntheses and microwave-assisted reactions are also contributing to more facile and greener routes for cyclic amines.

| Green Chemistry Approach | Application to this compound Synthesis | Anticipated Benefits |

| Biocatalysis | Use of engineered transaminases or amine dehydrogenases. | Mild reaction conditions, high enantioselectivity, reduced waste. |

| Asymmetric Hydrogenation | Transition metal-catalyzed reduction of unsaturated precursors. | High atom economy, minimal byproducts. |

| Renewable Feedstocks | Deriving starting materials from biomass. | Reduced reliance on petrochemicals, improved sustainability. |

| One-Pot/Microwave-Assisted Synthesis | Streamlining multi-step sequences. | Increased efficiency, reduced energy consumption and solvent use. |

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the production of complex molecules like this compound. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the ability to scale up production readily. acs.org The use of packed-bed reactors with immobilized catalysts, including enzymes, is a key strategy for the continuous synthesis of chiral amines. acs.org This approach facilitates catalyst recycling and product purification.

Automated synthesis systems can be employed to rapidly generate libraries of this compound derivatives for high-throughput screening in drug discovery. nih.gov These platforms can perform sequential reactions in a programmable manner, significantly accelerating the synthesis and optimization of new chemical entities. The combination of flow chemistry and automation will enable the efficient and on-demand production of this important chiral amine.

| Technology | Application in this compound Synthesis | Advantages |

| Continuous Flow Chemistry | Synthesis using immobilized catalysts in packed-bed reactors. | Improved safety, scalability, and process control. |

| Automated Synthesis | High-throughput synthesis of derivative libraries. | Accelerated discovery and optimization of new compounds. |

| Integrated Flow and Automation | On-demand, automated production. | Efficient and flexible manufacturing. |

Deeper Mechanistic Understanding through Advanced Computational Techniques

A profound understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts. Advanced computational techniques, particularly Density Functional Theory (DFT), are playing an increasingly important role in elucidating the intricacies of catalytic cycles. acs.org For the enantioselective synthesis of this compound, DFT calculations can be used to model the transition states of key steps in both transition metal-catalyzed and biocatalytic reactions.

These computational studies can provide insights into the origins of stereoselectivity, helping to explain the role of the catalyst, ligands, and substrate in determining the final product's configuration. acs.org For instance, modeling the interaction between a chiral ligand and a substrate within the coordination sphere of a metal catalyst can guide the design of new ligands with improved performance. In biocatalysis, computational modeling can aid in the rational design of enzyme mutations to enhance activity and selectivity for the synthesis of this compound. mdpi.com

| Computational Technique | Application in this compound Synthesis | Insights Gained |

| Density Functional Theory (DFT) | Modeling transition states in catalytic cycles. | Understanding the origin of enantioselectivity and catalyst-substrate interactions. |

| Molecular Docking | Simulating substrate binding in enzyme active sites. | Guiding rational design of enzyme mutants for improved performance. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzymatic reaction mechanisms. | Detailed understanding of bond-making and bond-breaking steps in biocatalysis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.